![molecular formula C18H16N2O5 B13942766 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the coupling of substituted phenoxy and isoindole derivatives. One common method includes the reaction of 3-methyl-4-nitrophenol with 3-bromopropylamine under basic conditions to form the intermediate 3-(3-methyl-4-nitrophenoxy)propylamine. This intermediate is then reacted with phthalic anhydride in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(4-Nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the methyl group on the phenoxy ring.
2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: The nitro group is reduced to an amino group.
Uniqueness
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H16N2O5 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-[3-(3-methyl-4-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-12-11-13(7-8-16(12)20(23)24)25-10-4-9-19-17(21)14-5-2-3-6-15(14)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI-Schlüssel |
HPWVVXMLXUTBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




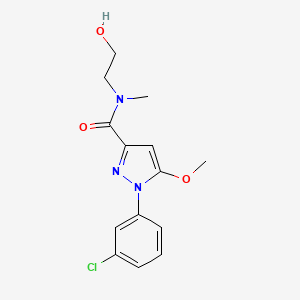

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
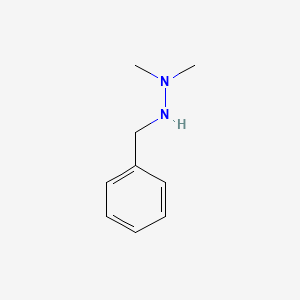
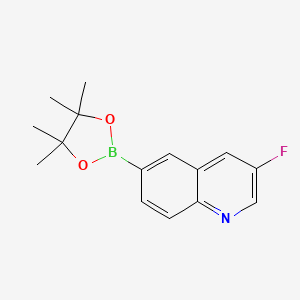
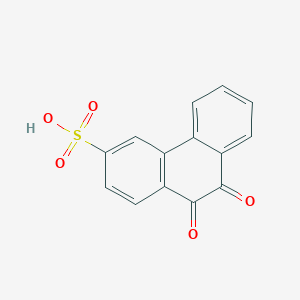



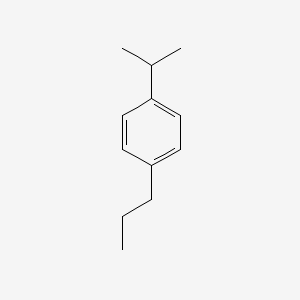
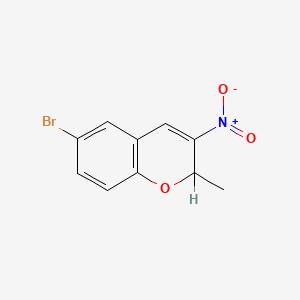
![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
